molecular formula C15H14N4O B8770875 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1H-pyrazol-5-ylamine

3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1H-pyrazol-5-ylamine

Cat. No. B8770875
M. Wt: 266.30 g/mol
InChI Key: CTFISERGXWMLFB-UHFFFAOYSA-N
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Patent
US06949648B2

Procedure details

Following the procedure described in Reference Example 2-4, the title compound was prepared from 2-hydrazinopyridine and 3-(4-methoxyphenyl)-3-oxypropanenitrile prepared from tert-butyl cyanoacetate and 4-methoxybenzoyl chloride according to the method described in Synthesis, p. 337 (1997) (3.48 g, 95% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(4-methoxyphenyl)-3-oxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[C:9]([CH2:11]C(OC(C)(C)C)=O)#[N:10].[CH3:19][O:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=O)=[CH:23][CH:22]=1>>[CH3:19][O:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]2[CH:11]=[C:9]([NH2:10])[N:1]([C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=3)[N:2]=2)=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
3-(4-methoxyphenyl)-3-oxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Synthesis, p

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NN(C(=C1)N)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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